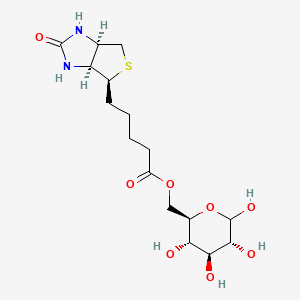
Biotin-D-Glucose
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Biotin-D-Glucose is a multifunctional dye that plays a significant role in various biological experiments. It is used to observe and analyze cell structures, track biomolecules, evaluate cell functions, distinguish cell types, detect biomolecules, study tissue pathology, and monitor microorganisms . This compound is also utilized in traditional fields such as textile dyeing and emerging fields like functional textile processing, food pigments, and dye-sensitized solar cells .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Biotin-D-Glucose involves the conjugation of biotin and glucose. . The glucose moiety is typically introduced through glycosylation reactions, where glucose is attached to biotin under specific conditions.
Industrial Production Methods
Industrial production of biotin often involves microbial fermentation processes. Microorganisms such as Bacillus subtilis, Bacillus sphaericus, Escherichia coli, and Pseudomonas mutabilis are used to produce biotin through fermentation . The biotin produced is then conjugated with glucose to form this compound.
Analyse Chemischer Reaktionen
Types of Reactions
Biotin-D-Glucose undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups in this compound.
Substitution: Substitution reactions can replace specific atoms or groups in the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being performed.
Major Products Formed
The major products formed from these reactions include various biotinylated glucose derivatives, which can be used in different applications such as labeling, detection, and analysis in biological experiments.
Wissenschaftliche Forschungsanwendungen
Biotin-D-Glucose has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and processes.
Medicine: Employed in diagnostic assays and therapeutic applications, including drug delivery and targeting.
Industry: Applied in textile dyeing, food pigments, and dye-sensitized solar cells.
Wirkmechanismus
Biotin-D-Glucose exerts its effects through its interaction with specific molecular targets and pathways. Biotin acts as a coenzyme for carboxylases, facilitating carboxylation reactions essential for metabolism . The glucose moiety allows for specific targeting and binding to glucose receptors and transporters, enhancing the compound’s functionality in biological systems .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Biotin: A water-soluble vitamin that acts as a coenzyme in carboxylation reactions.
Glucose: A simple sugar that serves as a primary energy source for cells.
Biotinylated Compounds: Various compounds conjugated with biotin for specific applications.
Uniqueness
Biotin-D-Glucose is unique due to its dual functionality, combining the properties of biotin and glucose. This allows it to be used in a wide range of applications, from biological experiments to industrial processes, making it a versatile and valuable compound in scientific research .
Eigenschaften
Molekularformel |
C16H26N2O8S |
|---|---|
Molekulargewicht |
406.5 g/mol |
IUPAC-Name |
[(2R,3S,4S,5R)-3,4,5,6-tetrahydroxyoxan-2-yl]methyl 5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoate |
InChI |
InChI=1S/C16H26N2O8S/c19-10(25-5-8-12(20)13(21)14(22)15(23)26-8)4-2-1-3-9-11-7(6-27-9)17-16(24)18-11/h7-9,11-15,20-23H,1-6H2,(H2,17,18,24)/t7-,8+,9-,11-,12+,13-,14+,15?/m0/s1 |
InChI-Schlüssel |
KTMYRZMFYBLHFO-RXQVDGKZSA-N |
Isomerische SMILES |
C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)OC[C@@H]3[C@H]([C@@H]([C@H](C(O3)O)O)O)O)NC(=O)N2 |
Kanonische SMILES |
C1C2C(C(S1)CCCCC(=O)OCC3C(C(C(C(O3)O)O)O)O)NC(=O)N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


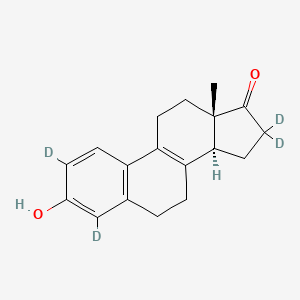

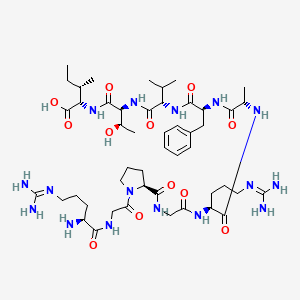
![L-Aspartic acid, N-[(1,1-dimethylethoxy)carbonyl]-, 4-(2-propenyl) ester](/img/structure/B12362593.png)

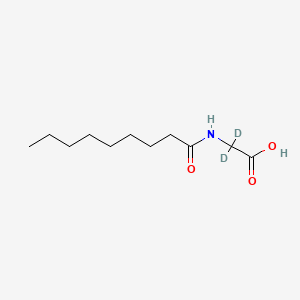

![1,2-Pyrrolidinedicarboxylic acid, 2-[(2-fluorophenyl)methyl]-, 1-(1,1-dimethylethyl) ester, (2S)-](/img/structure/B12362608.png)
![3-[(1R)-1-[[7-[4-[1-[[3-[4-chloro-3-(2,4-dioxo-1,3-diazinan-1-yl)benzoyl]-3-azaspiro[5.5]undecan-9-yl]methyl]piperidine-4-carbonyl]piperazin-1-yl]-4-methylpyrido[3,4-d]pyridazin-1-yl]amino]ethyl]-2-methylbenzonitrile](/img/structure/B12362614.png)

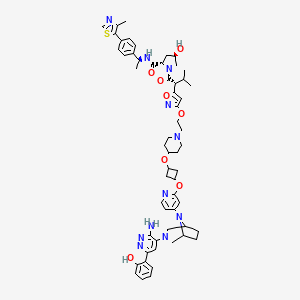
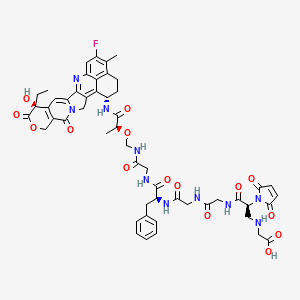
![2-[5-(1,1,2,2,2-Pentadeuterioethyl)-2-(2,3,5,6-tetrafluoroanilino)phenyl]acetic acid](/img/structure/B12362650.png)

